2-(6-Methylcyclohex-3-en-1-yl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methylcyclohex-3-en-1-yl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring attached to a methyl-substituted cyclohexene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylcyclohex-3-en-1-yl)-1,3-dioxolane typically involves the reaction of 6-methylcyclohex-3-en-1-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently cyclizes to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylcyclohex-3-en-1-yl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring to diols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dioxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Diols and other reduced derivatives.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
2-(6-Methylcyclohex-3-en-1-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(6-Methylcyclohex-3-en-1-yl)-1,3-dioxolane involves its interaction with various molecular targets. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The methyl-substituted cyclohexene moiety can undergo various chemical transformations, contributing to the compound’s versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A versatile intermediate used in the synthesis of pharmaceuticals and fragrances.
(6-Methylcyclohex-3-en-1-yl)methanol: Another compound with a similar cyclohexene structure.
Uniqueness
2-(6-Methylcyclohex-3-en-1-yl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
6976-70-1 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxolane |
InChI |
InChI=1S/C10H16O2/c1-8-4-2-3-5-9(8)10-11-6-7-12-10/h2-3,8-10H,4-7H2,1H3 |
InChI Key |
WNTBVTGTPLCGSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CCC1C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.